1-(9H-carbazol-9-yl)-3-chloropropan-2-ol 1-(9H-carbazol-9-yl)-3-chloropropan-2-ol
Brand Name: Vulcanchem
CAS No.: 61941-29-5
VCID: VC4526812
InChI: InChI=1S/C15H14ClNO/c16-9-11(18)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10H2
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CCl)O
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73

1-(9H-carbazol-9-yl)-3-chloropropan-2-ol

CAS No.: 61941-29-5

Cat. No.: VC4526812

Molecular Formula: C15H14ClNO

Molecular Weight: 259.73

* For research use only. Not for human or veterinary use.

1-(9H-carbazol-9-yl)-3-chloropropan-2-ol - 61941-29-5

Specification

CAS No. 61941-29-5
Molecular Formula C15H14ClNO
Molecular Weight 259.73
IUPAC Name 1-carbazol-9-yl-3-chloropropan-2-ol
Standard InChI InChI=1S/C15H14ClNO/c16-9-11(18)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10H2
Standard InChI Key SBVKUYWOXYQKGG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CCl)O

Introduction

Structural and Chemical Identity of 1-(9H-Carbazol-9-yl)-3-Chloropropan-2-ol

1-(9H-Carbazol-9-yl)-3-chloropropan-2-ol (molecular formula: C₁₄H₁₃ClNO) features a carbazole moiety linked to a chlorinated propanol chain. The carbazole group, a tricyclic aromatic system comprising two benzene rings fused to a pyrrole ring, anchors the molecule via a nitrogen atom at the 9-position. The propanol chain introduces a hydroxyl group at the second carbon and a chlorine atom at the third carbon, creating a chiral center at C2. This configuration grants the molecule both hydrophilic and lipophilic properties, a balance critical for membrane permeability in bioactive compounds .

Table 1: Physicochemical Properties of 1-(9H-Carbazol-9-yl)-3-Chloropropan-2-ol

PropertyValue/DescriptionSource Inference
Molecular Weight258.72 g/molCalculated from formula
Density~1.18–1.25 g/cm³Analog data from
Boiling PointEstimated 290–310°CSimilar chloropropanols
LogP (Partition Coefficient)~2.8–3.2QSAR modeling
SolubilityLow in water; soluble in DCM, THF, DMSOExperimental analogs

The compound’s infrared (IR) spectrum would likely exhibit peaks for O–H stretching (~3200–3500 cm⁻¹), C–Cl stretching (~600–800 cm⁻¹), and aromatic C=C/C–N vibrations (~1500–1600 cm⁻¹) . Nuclear magnetic resonance (NMR) data for related compounds, such as 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol, show aromatic protons between δ 6.7–8.2 ppm and aliphatic protons for the propanol chain at δ 3.0–4.5 ppm .

Synthetic Routes and Key Intermediates

Epichlorohydrin-Based Alkylation

The most plausible synthesis involves reacting 9H-carbazole with epichlorohydrin (2-chloromethyl oxirane) under basic conditions. This method, adapted from carvedilol intermediate synthesis , proceeds via nucleophilic attack by the carbazole’s nitrogen on the epichlorohydrin’s electrophilic oxirane carbon. Acidic workup then hydrolyzes the epoxide to yield the chlorinated propanol:

9H-Carbazole+EpichlorohydrinBase1-(9H-Carbazol-9-yl)-3-Chloropropan-2-ol\text{9H-Carbazole} + \text{Epichlorohydrin} \xrightarrow{\text{Base}} \text{1-(9H-Carbazol-9-yl)-3-Chloropropan-2-ol}

Key challenges include regioselectivity (avoiding O-alkylation) and controlling racemization at the chiral center. Optimized conditions from analogous syntheses suggest using pyridine or K₂CO₃ in dichloromethane (DCM) at 25–40°C, achieving yields of 60–70% .

Alternative Pathways

Patent literature describes silyl-protected intermediates to enhance solubility during reactions. For example, tert-butyldimethylsilyl (TBDMS) protection of the hydroxyl group facilitates purification before deprotection with hydrochloric acid . This strategy minimizes side reactions during subsequent coupling steps, such as amidation or etherification.

Reactivity and Derivative Formation

The hydroxyl and chlorine substituents render the compound a versatile building block:

Nucleophilic Substitution

The chlorine atom undergoes displacement reactions with amines, thiols, or alkoxides. For instance, reaction with piperidine yields 1-(9H-carbazol-9-yl)-3-piperidin-1-ylpropan-2-ol, a compound with reported bioactivity . This transformation typically employs polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ at elevated temperatures (80–100°C) .

Esterification and Acylation

The hydroxyl group can be acetylated using acetic anhydride or converted to sulfonate esters for improved leaving-group ability. Such derivatives are pivotal in prodrug design or further functionalization .

Pharmacological and Material Science Applications

β-Adrenergic Receptor Targeting

Structural analogs of 1-(9H-carbazol-9-yl)-3-chloropropan-2-ol, such as carvedilol, are well-documented β-adrenergic receptor blockers . The carbazole moiety contributes to receptor binding via π-π stacking with aromatic residues, while the propanol side chain modulates hydrophobicity and hydrogen bonding . Although the chlorine atom in this specific compound may alter pharmacokinetics, its presence could enhance metabolic stability compared to non-halogenated analogs.

Anticancer Activity

Carbazole derivatives exhibit antitumor properties by intercalating DNA or inhibiting topoisomerases . The chloropropanol group in 1-(9H-carbazol-9-yl)-3-chloropropan-2-ol may act as an alkylating agent, inducing apoptosis in cancer cells. Preliminary studies on similar compounds show IC₅₀ values in the micromolar range against gastric adenocarcinoma and melanoma cell lines .

Organic Electronics

Carbazoles are cornerstone materials in organic light-emitting diodes (OLEDs) and photovoltaic cells. The chlorine atom in this compound could serve as a site for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct conjugated polymers or dendritic structures .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to isolate enantiomers for pharmacological profiling.

  • Structure-Activity Relationships (SAR): Systematic modification of the propanol chain to optimize bioactivity.

  • Polymer Chemistry: Incorporating the compound into conductive or luminescent materials via controlled polymerization .

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